(1S,2R,9R,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione
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Overview
Description
The compound (1S,2R,9R,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[102102,1005,9]pentadeca-4,6-diene-3,8,14-trione is a complex organic molecule with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,9R,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione typically involves multiple steps, starting from simpler organic precursors. The synthetic route often includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the hydroxy and ketone groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential bioactivity. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound’s derivatives are explored for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ketone groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,9R,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione: This compound is unique due to its specific stereochemistry and functional groups.
This compound: Similar compounds may include other tetracyclic structures with different substituents or stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of chiral centers and functional groups, which confer distinct chemical and biological properties. This makes it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C18H20O5 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(1S,2R,9R,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione |
InChI |
InChI=1S/C18H20O5/c1-7-5-10(19)17(3)9(7)6-11(20)18(4)12-8(2)14(23-16(12)22)13(21)15(17)18/h5-6,8,12-15,21H,1-4H3/t8-,12-,13+,14-,15?,17-,18+/m1/s1 |
InChI Key |
CHTGFNQFMFSMRT-OJBHIARWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H](C3[C@]([C@H]1C(=O)O2)(C(=O)C=C4[C@@]3(C(=O)C=C4C)C)C)O |
Canonical SMILES |
CC1C2C(C3C(C1C(=O)O2)(C(=O)C=C4C3(C(=O)C=C4C)C)C)O |
Origin of Product |
United States |
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